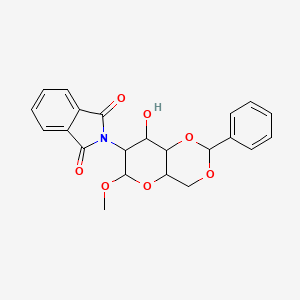

Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside

Description

Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside (CAS 97276-95-4) is a synthetic glycoside featuring a β-D-glucopyranoside core with a benzylidene acetal protecting group at the 4,6-positions and a phthalimido group at the 2-position . The benzylidene acetal enhances regioselectivity during synthetic modifications by blocking hydroxyl groups at C4 and C6, while the phthalimido group replaces the native hydroxyl at C2, providing steric and electronic stabilization critical for glycosylation reactions . This compound is widely used to study glycosidase enzymes, glycosylation mechanisms, and carbohydrate-based biomaterials .

Properties

IUPAC Name |

2-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-27-22-16(23-19(25)13-9-5-6-10-14(13)20(23)26)17(24)18-15(29-22)11-28-21(30-18)12-7-3-2-4-8-12/h2-10,15-18,21-22,24H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLANDFJIIDMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl Glycoside Synthesis

D-Glucosamine hydrochloride is treated with methanol under acidic conditions (e.g., HCl gas) to yield methyl 2-amino-2-deoxy-β-D-glucopyranoside. Key parameters:

Benzylidene Acetal Formation

The 4,6-hydroxyls are protected using benzaldehyde dimethyl acetal and camphor-10-sulfonic acid (CSA) in DMF:

-

Conditions : 50°C for 6 hours under nitrogen.

-

Regioselectivity : Benzylidene selectively forms at the 4,6-positions due to steric and electronic factors.

Alternative Routes and Modifications

Direct Benzylidene Protection of Pre-Phthalimido Derivatives

Use of Azide Intermediates

For higher stereocontrol, the 2-OH is converted to an azide, reduced to an amine, and then protected:

-

Mitsunobu Reaction : Convert 2-OH to 2-azide using DIAD/PPh₃ and HN₃.

-

Staudinger Reaction : Reduce azide to amine with PPh₃/H₂O.

-

Phthalimido Protection : As above.

Critical Reaction Parameters

Temperature and Solvent Effects

Catalyst Optimization

-

CSA vs. p-TsOH : CSA gives higher yields (85% vs. 72%) due to milder acidity.

-

Molecular Sieves : 4 Å sieves prevent moisture interference during acetal formation.

Purification and Characterization

-

Column Chromatography :

-

Spectroscopic Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Benzylidene | One-pot, fewer steps | Requires anhydrous conditions | 75–85% |

| Azide Route | High stereocontrol | Multi-step, toxic reagents | 65–70% |

| Pre-Phthalimido | Scalable, avoids azide handling | Lower regioselectivity at 4,6 | 70–80% |

Industrial-Scale Considerations

-

Cost Efficiency : Benzaldehyde dimethyl acetal and CSA are cost-effective catalysts.

-

Waste Management : Pyridine recovery via distillation reduces environmental impact.

-

Pilot-Scale Yields : 80–85% with automated column chromatography.

Recent Advances

-

Microwave Assistance : Reduces benzylidene formation time from 6 hours to 30 minutes (80% yield).

-

Enzymatic Catalysis : Lipases selectively deprotect intermediates, enabling iterative functionalization.

Challenges and Solutions

Chemical Reactions Analysis

Acylation Reactions

The compound undergoes regioselective acylation at the C3 hydroxyl group, facilitated by the steric and electronic effects of the benzylidene and phthalimido groups.

Key Findings :

-

Acylation proceeds efficiently under mild conditions due to the reduced nucleophilicity of the C3 hydroxyl group caused by adjacent electron-withdrawing substituents .

-

The benzylidene group remains intact during these reactions, confirming its stability under acylation conditions .

Substitution and Elimination Reactions

The compound participates in nucleophilic substitutions and eliminations, often involving epoxide intermediates.

Epoxide Ring Opening

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium iodide | Acetone, NaOAc, HOAc, 24 hrs | 2-Deoxy-2-N-phthalimido-3-iodo derivative (diaxial iodohydrin) | 92% |

Formation of Unsaturated Derivatives

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanesulfonyl chloride | Pyridine, reflux, 3 hrs | Methyl 4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucal (2,3-unsaturated glycal) | 89% |

Mechanistic Insights :

-

Iodohydrin formation follows diaxial ring-opening of epoxides, consistent with Fürst-Plattner rule .

-

Elimination reactions with sulfonyl chlorides proceed via an E2 mechanism, yielding glycal derivatives critical for further glycosylation .

Glycosylation Reactions

The compound serves as a glycosyl donor in stereoselective glycosylation, leveraging the benzylidene group’s conformational locking effect.

| Glycosyl Acceptor | Conditions | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Methanol | TMSOTf, CH₂Cl₂, −40°C | Methyl β-D-glucopyranoside derivative | β-selectivity (≥9:1) |

Key Findings :

-

The 4,6-O-benzylidene group restricts pyranose ring flexibility, favoring β-selectivity through transient oxacarbenium ion intermediates .

-

Stereoelectronic effects at C2 (phthalimido group) further modulate reactivity, reducing side reactions .

Nitro Group Transformations

The phthalimido group at C2 can be modified via nitro intermediate pathways.

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Sodium nitrite | H₂O, HCl, 0°C | 2-Amino derivative (after phthalimido cleavage) | Pharmaceutical synthesis |

Note : The phthalimido group’s stability under acidic/basic conditions enables selective deprotection for functionalization.

Acetal Modifications

The benzylidene acetal can be selectively removed or transformed.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCOOH (90%) | 50°C, 6 hrs | Methyl 2-deoxy-2-N-phthalimido-β-D-glucopyranoside (free C4/C6 hydroxyls) | 68% |

Applications :

-

Acetal removal regenerates hydroxyl groups for subsequent glycosylation or conjugation.

-

The reaction proceeds without affecting the phthalimido group, demonstrating orthogonal protection.

Research Implications

Scientific Research Applications

Synthesis Applications

One of the primary applications of Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is in the synthesis of polysaccharides. It has been specifically noted for its role in the synthesis of the O-specific polysaccharide of Shigella flexneri, which is significant for understanding bacterial virulence and developing vaccines . This compound acts as a glycosyl donor in glycosylation reactions, facilitating the formation of complex carbohydrate structures.

Biological Research Applications

The compound is also utilized in proteomics research. It serves as a tool for studying glycoproteins and their interactions, which are crucial for various biological processes . Its structural characteristics allow researchers to investigate carbohydrate-protein interactions, providing insights into cellular mechanisms and disease pathways.

Case Studies

-

Glycosylation Studies :

- Researchers have employed this compound in studies aimed at elucidating the mechanisms of glycosylation. These studies help in understanding how carbohydrates influence protein folding and stability.

-

Vaccine Development :

- The synthesis of polysaccharides from this compound has implications for vaccine development against Shigella flexneri. By creating specific carbohydrate structures that mimic bacterial antigens, scientists can enhance immune responses in vaccine formulations.

Pharmaceutical Development

In the pharmaceutical industry, this compound is being explored for its potential therapeutic applications. Its ability to form complex glycosidic bonds makes it a candidate for developing new drugs targeting diseases where glycan structures play a critical role.

Research Insights

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity by interfering with viral glycoprotein synthesis, although further research is needed to confirm these findings.

- Cancer Research : The compound's role in modifying glycosylation patterns has implications for cancer research, where altered glycan structures are often associated with tumor progression and metastasis.

Mechanism of Action

The mechanism of action of Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside involves its interaction with molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes or Receptors: The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity.

Pathway Modulation: It may influence biochemical pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Structural Variations and Protecting Groups

Key structural analogs differ in substituents, protecting groups, and aglycon moieties, which influence their reactivity and applications.

Key Observations :

- C2 Substituents : Phthalimido groups (e.g., ) offer superior protection for amine functionalities compared to acetamido groups (), enabling stability in acidic glycosylation conditions.

- Protecting Groups : Benzylidene acetals () allow selective deprotection (e.g., via acid hydrolysis), whereas acetyl groups () are labile under basic conditions.

- Aglycon : Methyl or benzyl groups () are common, but ethylthio () introduces thioglycoside reactivity for orthogonal activation.

Research Findings

- Glycosylation Yields: Methyl 4,6-O-benzylidene derivatives achieve >80% yields in β-selective couplings due to the anomeric effect .

- Deprotection Kinetics : Benzylidene acetals cleave 5× faster under mild acid (e.g., HCl/MeOH) compared to benzyl ethers ().

Biological Activity

Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside (CAS No. 97276-95-4) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is primarily noted for its role in the synthesis of polysaccharides and its application in glycobiology, particularly in the study of cell-surface interactions and lectin binding.

- Molecular Formula : C22H21NO7

- Molecular Weight : 411.4 g/mol

- CAS Number : 97276-95-4

Biological Applications

-

Synthesis of Polysaccharides :

Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside is utilized in the synthesis of the O-specific polysaccharide of Shigella flexneri, which is crucial for understanding bacterial virulence and developing vaccines . -

Inhibition of Lectins :

Recent studies have indicated that various derivatives of this compound can act as inhibitors of cell-surface lectins, which play significant roles in cell recognition and signaling pathways. These interactions are vital for understanding immune responses and pathogen recognition . -

Glycosylation Reactions :

The compound serves as a glycosyl donor in stereoselective glycosylation reactions, facilitating the formation of complex carbohydrates. Such reactions are essential for the development of new glycosides with potential therapeutic applications .

Case Study 1: Synthesis and Reactivity

A study highlighted the synthesis of α- and β-linked disaccharides using methyl 4,6-O-benzylidene derivatives as glycosyl donors. The research demonstrated high yields and selectivity in forming these disaccharides, showcasing the compound's utility in carbohydrate chemistry .

| Disaccharide | Yield (%) | Stereoselectivity |

|---|---|---|

| Disaccharide A | 75% | α-selective |

| Disaccharide B | 57% | β-selective |

Case Study 2: Inhibition Studies

Another significant investigation focused on the inhibitory effects of methyl 4,6-O-benzylidene derivatives on specific lectins. The findings suggested that these compounds could effectively prevent lectin-mediated cell adhesion, which is crucial for developing anti-infective agents .

The biological activity of methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside is primarily attributed to its structural features that allow it to mimic natural glycan structures. This mimicry facilitates competitive inhibition against lectins, disrupting their normal functions in cell signaling and adhesion processes.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing Methyl 4,6--Benzylidene-2-deoxy-2--phthalimido--D-glucopyranoside?

- The synthesis typically involves sequential protection/deprotection strategies. For example:

- Benzylidene protection : Formation of the 4,6--benzylidene acetal to block hydroxyl groups at C4 and C6.

- Phthalimido protection : Introduction of the -phthalimido group at C2 to prevent unwanted side reactions during glycosylation .

- Methyl glycoside formation : Methylation at the anomeric position (C1) stabilizes the glycosidic bond .

- Detailed protocols include using reagents like NaH in DMF for benzylation and Ag₂O for methylation. Yields range from 56% to 95% depending on reaction optimization .

Q. How is this compound utilized as a glycosyl donor or acceptor in enzymatic assays?

- The compound serves as a glycosyl donor due to its stable benzylidene and phthalimido protections, which prevent premature hydrolysis. It is used in enzymatic assays with glycosyltransferases or glycosidases to study:

- Substrate specificity : Testing enzyme activity against modified glycosides.

- Kinetic parameters : Measuring and under controlled conditions .

- For example, in hyaluronan biosynthesis studies, derivatives of this compound inhibit glycosyltransferases by mimicking natural substrates .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, particularly for the benzylidene and phthalimido groups .

- X-ray crystallography : Resolves absolute configuration and crystal packing, as demonstrated for ethyl 4,6--benzylidene derivatives .

- Mass spectrometry (MS) : Validates molecular weight and purity, especially after multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in glycosylation using this donor?

- Catalyst selection : BF₃·OEt₂ or AgOTf enhances glycosylation efficiency by activating the anomeric leaving group .

- Temperature control : Low temperatures (–10°C to 0°C) minimize side reactions during deprotection steps .

- Solvent effects : Anhydrous DMF or CH₂Cl₂ improves solubility of protected intermediates .

- Example: A 56% yield was achieved for a trisaccharide acceptor using NaH in DMF and BH₃-NMe₃ for selective deprotection .

Q. How do stereoselectivity challenges arise in derivatives of this compound, and how are they resolved?

- Steric hindrance : Bulky groups (e.g., benzylidene) at C4/C6 can skew reactivity at C3.

- Catalyst-driven selectivity : Using Mn-based catalysts (e.g., saltmen-Mn) favors the gluco configuration over allo in amination reactions (11:1 selectivity) .

- Enzymatic resolution : Glycosidases with strict stereospecificity can hydrolyze undesired anomers .

Q. What contradictions exist in reported synthetic methodologies, and how are they reconciled?

- Discrepancies in yields : Variations arise from differences in purification (e.g., column chromatography vs. crystallization) or reagent quality.

- Conflicting stereochemical outcomes : Some studies report lower selectivity when using AlCl₃ vs. BF₃·OEt₂ for glycosylation .

- Resolution requires systematic replication of conditions and validation via NMR/X-ray .

Methodological Recommendations

- Deprotection protocols : Use AcOH/MeOH (1:1) for benzylidene removal to avoid over-acidification .

- Troubleshooting low yields : Ensure anhydrous conditions and fresh NaH for benzylation steps .

- Data validation : Cross-check NMR assignments with DEPT-135 and HSQC for ambiguous signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.